3-Bromo-4-(methylsulfonyl)benzaldehyde

Descripción general

Descripción

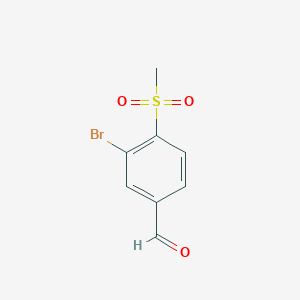

3-Bromo-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H7BrO3S and a molecular weight of 263.11 g/mol . It is a white to yellow solid at room temperature and is known for its applications in various chemical reactions and research fields.

Métodos De Preparación

One common method involves the bromination of 4-(methylsulfonyl)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Análisis De Reacciones Químicas

3-Bromo-4-(methylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-4-(methylsulfonyl)benzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical industries. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Oxidation and Reduction Reactions : The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways.

Material Science

This compound is utilized in the development of materials with specific electronic and optical properties. Its ability to modify surface characteristics makes it valuable in creating advanced materials for electronic applications.

Biological Studies

In medicinal chemistry, this compound is employed to synthesize biologically active compounds. Research indicates potential antimicrobial, anti-inflammatory, and antioxidant activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Potentially active | |

| Benzimidazole derivatives | Antimicrobial | |

| Triazine derivatives | Antimicrobial |

- Anti-inflammatory Properties : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.

Antimicrobial Efficacy

A study explored a series of benzaldehyde derivatives, including this compound, demonstrating comparable antimicrobial activity to standard antibiotics against Gram-positive bacteria.

Anti-inflammatory Potential

In vitro assays revealed that compounds similar to this one could significantly reduce TNF-alpha levels in macrophages, highlighting their potential as anti-inflammatory agents.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(methylsulfonyl)benzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols .

Comparación Con Compuestos Similares

3-Bromo-4-(methylsulfonyl)benzaldehyde can be compared with similar compounds such as:

3-Bromo-4-methylbenzaldehyde: This compound lacks the methylsulfonyl group, which affects its reactivity and applications.

4-Bromophenyl methyl sulfone: This compound lacks the aldehyde group, making it less versatile in certain chemical reactions.

3-Bromo-4-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of an aldehyde group, which changes its chemical properties and reactivity.

This compound is unique due to the presence of both the bromine and methylsulfonyl groups, which provide it with distinct reactivity and versatility in various chemical reactions.

Actividad Biológica

3-Bromo-4-(methylsulfonyl)benzaldehyde is an organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. Its unique structure, characterized by a bromine atom and a methylsulfonyl group attached to a benzaldehyde moiety, suggests various avenues for biological interaction. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H9BrO2S. The presence of the bromine atom and the sulfonyl group enhances its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating agents.

- Sulfonylation : The methylsulfonyl group is introduced using methylsulfonyl chloride in the presence of a base.

- Formylation : The aldehyde functional group is formed through oxidation of the corresponding alcohol or via the Vilsmeier-Haack reaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Potentially active | |

| Benzimidazole derivatives | Antimicrobial | |

| Triazine derivatives | Antimicrobial |

Anti-inflammatory and Antioxidant Properties

Compounds containing sulfonyl groups are often evaluated for anti-inflammatory and antioxidant activities. Studies suggest that similar benzaldehyde derivatives can inhibit pro-inflammatory cytokines and exhibit free radical scavenging abilities, making them candidates for further investigation in inflammatory diseases .

The biological mechanisms behind the activity of this compound may involve:

- Enzyme Inhibition : Compounds with aldehyde functionalities can act as inhibitors for various enzymes, potentially disrupting metabolic pathways in pathogens.

- Cell Membrane Interaction : The lipophilicity imparted by the bromine and sulfonyl groups may facilitate interaction with microbial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

- Antimicrobial Efficacy : A study investigated a series of benzaldehyde derivatives, including those with halogen substitutions. Results indicated that this compound showed comparable activity to standard antibiotics against Gram-positive bacteria .

- Anti-inflammatory Potential : In vitro assays demonstrated that compounds similar to this compound could significantly reduce TNF-alpha levels in macrophages, highlighting their potential as anti-inflammatory agents .

Propiedades

IUPAC Name |

3-bromo-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVXLUIYQIQWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611639 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254878-96-1 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.